molecular formula C19H20N6O2 B2518313 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide CAS No. 2034494-29-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide

Cat. No.: B2518313
CAS No.: 2034494-29-4
M. Wt: 364.409
InChI Key: BHXCMINGLGLQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused to a pyrrolidine ring at the 6-position, with a chroman-2-carboxamide substituent at the pyrrolidin-3-yl position. Chroman (a benzopyran moiety) is associated with diverse bioactivities, including kinase inhibition and antioxidant effects. The triazolopyridazine scaffold is known for its role in targeting enzymes and receptors, such as bromodomains and Lin28 proteins .

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-19(16-6-5-13-3-1-2-4-15(13)27-16)21-14-9-10-24(11-14)18-8-7-17-22-20-12-25(17)23-18/h1-4,7-8,12,14,16H,5-6,9-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXCMINGLGLQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, acylating agents, and various catalysts to facilitate cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s effects are mediated through binding to these targets, modulating their activity, and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Differences :

  • Core Modifications : The triazolopyridazine core is conserved across analogs, but substituents on the pyrrolidine and carboxamide groups vary significantly.
  • Substituent Diversity: Chroman-2-carboxamide (target compound): Chroman’s aromatic system may enhance binding to hydrophobic pockets in targets like kinases or bromodomains. 5-Chlorothiophene-2-carboxamide (): The electron-withdrawing chlorine and sulfur atom could influence electronic properties and metabolic stability . 2-(2-Chloro-6-fluorophenyl)acetamide (): Halogenated phenyl groups improve target affinity via halogen bonding . Pyridine and indole derivatives (): These substituents enhance interactions with BRD4 bromodomains or fibrinogen receptors .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Reported Activity/Use Reference
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide [1,2,4]triazolo[4,3-b]pyridazine Chroman-2-carboxamide Potential kinase/bromodomain target
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine Phenylacetamide Lin28 inhibition (functional assay)
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide [1,2,4]triazolo[4,3-b]pyridazine Benzamide Antimicrobial activity
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine [1,2,4]triazolo[4,3-b]pyridazine Indole-ethylamine BRD4 bromodomain inhibition (IC50 ~50 nM)

Table 2: Activity Highlights

Compound Class Activity Mechanism/Notes Reference
Chroman-2-carboxamide analogs Hypothesized kinase inhibition Chroman’s planar structure mimics ATP
Indole-ethylamine derivatives BRD4 inhibition (IC50 < 100 nM) Trifluoromethyl enhances binding affinity
Ethyl ester carboxamides Antiproliferative (EC50 ~10 µM) Loss of thrombin inhibition

Physicochemical Properties

  • Melting Points : Triazolopyridazine derivatives generally exhibit high melting points (e.g., 253–255°C for E-4b in ), suggesting crystalline stability .
  • Solubility: Pyrrolidine and carboxamide groups likely improve aqueous solubility compared to non-polar analogs.

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a chroman backbone fused with a triazolo-pyridazine moiety and a pyrrolidine side chain. This unique structure is critical for its interaction with various biological targets.

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in the body. By binding to the zinc ion in the enzyme's active site, it prevents the hydration of carbon dioxide, potentially aiding in conditions related to carbonic anhydrase activity .
  • Anti-inflammatory Properties : Similar compounds within its class have demonstrated anti-inflammatory effects by modulating key signaling pathways involved in inflammation .
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties through the modulation of pathways like PD-1/PD-L1 interactions. Compounds with similar triazolo-pyridazine structures have been identified as potent inhibitors in cancer immunotherapy .

1. Inhibition of PD-1/PD-L1 Interaction

A study identified a series of [1,2,4]triazolo[4,3-a]pyridines showing potent inhibition of the PD-1/PD-L1 interaction. Among these compounds, one exhibited an IC50 value of 92.3 nM, indicating significant potential for cancer immunotherapy applications .

2. Carbonic Anhydrase Inhibition

Research into related compounds has confirmed their ability to inhibit carbonic anhydrase effectively. These findings suggest that this compound could similarly affect physiological processes influenced by this enzyme .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesBiological Activity
N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamideTriazolopyridazine coreDiverse pharmacological activities
Pyrazolo[3,4-b]pyridine derivativesPyrazole ring structureAnti-cancer effects
7-substituted [1,2,4]triazolo[4,3-a]pyridin derivativesTriazole and pyridine ringsInhibitors for p38 MAPK

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.